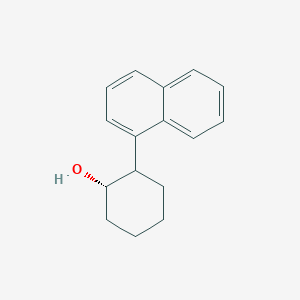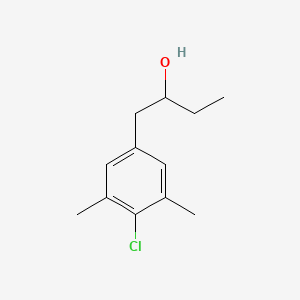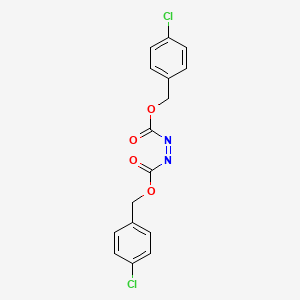
trans-2-(1-Naphthyl)cyclohexanol
Descripción general
Descripción
Trans-2-(1-Naphthyl)cyclohexanol is a useful research compound. Its molecular formula is C16H18O and its molecular weight is 226.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality trans-2-(1-Naphthyl)cyclohexanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-2-(1-Naphthyl)cyclohexanol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Enantioselective Synthesis : Both enantiomers of trans-2-(1-Naphthyl)cyclohexanol have been synthesized in enantiomerically pure form using lipase AK (Pseudomonas fluorescens)-catalyzed kinetic acetylation. This process demonstrates the compound's utility in enantioselective synthesis and its relevance in stereoselective organic chemistry (She, Wu, Shia, Wu, Peddinti, & Liu, 2005).
Chiral Resolution : The compound has been used in studies involving chiral resolution, where specific isomers of similar compounds are separated. For example, trans-(±)-2-(pyrrolidinyl)cyclohexanol, a related compound, was resolved using chiral 1,1′-bi-2-naphthol and boric acid, showcasing the potential of trans-2-(1-Naphthyl)cyclohexanol in chiral separation techniques (Periasamy, Ramanathan, & Kumar, 1999).
Photochemical Studies : Research has also focused on the photochemical properties of similar compounds, like the photoisomerization and photodimerization of 3-(1- and 2-naphthyl)acrylate. Such studies are relevant to understanding the photoreactive behavior of trans-2-(1-Naphthyl)cyclohexanol under various conditions (Tanaka, Takamuku, & Sakurai, 1979).
Photocyclization Research : The photocyclization of trans-1-(1'-naphthyl)-2-(3-hydroxyphenyl)ethene, a compound structurally related to trans-2-(1-Naphthyl)cyclohexanol, provides insights into the potential photocyclization reactions of trans-2-(1-Naphthyl)cyclohexanol, which is significant in photochemistry and molecular engineering (Bortolus, Galiazzo, Gennari, Manet, Marconi, & Monti, 2004).
Conformational Analysis : Investigations into the conformation of similar compounds like trans-1-(o-alkylphenyl)decahydro-1-naphthols have been conducted, which could be relevant to understanding the conformational properties of trans-2-(1-Naphthyl)cyclohexanol in different environments (Timmerman & Nauta, 2010).
Propiedades
IUPAC Name |
(1S)-2-naphthalen-1-ylcyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O/c17-16-11-4-3-9-15(16)14-10-5-7-12-6-1-2-8-13(12)14/h1-2,5-8,10,15-17H,3-4,9,11H2/t15?,16-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPLBZSYNMNCEQ-LYKKTTPLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=CC=CC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC([C@H](C1)O)C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![tert-Butyl {4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methylcarbamate](/img/structure/B8002673.png)

